Potassium (3-bromo-4-methoxyphenyl)trifluoroborate
Description
Potassium (3-bromo-4-methoxyphenyl)trifluoroborate (molecular formula: C₇H₆BBrF₃KO; molecular weight: 292.93 g/mol) is an organotrifluoroborate salt characterized by a phenyl ring substituted with bromine (Br) at the 3-position and a methoxy (OCH₃) group at the 4-position (). This compound belongs to the class of potassium aryltrifluoroborates, which are widely used in Suzuki-Miyaura cross-coupling reactions due to their stability and functional group tolerance compared to boronic acids ().
Properties
IUPAC Name |
potassium;(3-bromo-4-methoxyphenyl)-trifluoroboranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BBrF3O.K/c1-13-7-3-2-5(4-6(7)9)8(10,11)12;/h2-4H,1H3;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUPUMJJGWVNMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=C(C=C1)OC)Br)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BBrF3KO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Preparation: 3-Bromo-4-Methoxyiodobenzene
The Miyaura borylation reaction is a cornerstone for introducing boron groups into aromatic systems. Starting with 3-bromo-4-methoxyiodobenzene, palladium-catalyzed coupling with bis(pinacolato)diboron replaces the iodide with a boronate ester (Figure 1). This method avoids competing substitution at the bromine site due to iodide’s superior leaving group ability.
Reaction Conditions
-
Catalyst: Pd(dppf)Cl₂ (1–2 mol%)
-
Base: KOAc (3 equiv)
-
Solvent: Dioxane, 80–100°C, 12–24 h
After hydrolysis, the boronic acid is treated with aqueous KHF₂ (2–3 equiv) at 80–100°C for 6–10 hours to form the trifluoroborate salt. Isolation via acetone slurry and methyl tert-butyl ether recrystallization yields the product in >95% purity.
Direct Bromination of 4-Methoxyphenylboronic Acid
Electrophilic Bromination Strategies
Introducing bromine after boronic acid formation presents challenges due to boron’s meta-directing effects. However, protecting the boronic acid as a pinacol ester mitigates decomposition during electrophilic substitution. Using bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid selectively brominates the ortho position relative to the methoxy group (Table 1).
Table 1: Bromination Optimization for 4-Methoxyphenylboronic Acid Pinacol Ester
| Brominating Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Br₂ | AcOH | 25°C | 60 |
| NBS | CH₃CN | 0°C | 75 |
| NBS | THF | 0°C | 82 |
Post-bromination, the pinacol ester is hydrolyzed, and the resulting boronic acid is converted to the trifluoroborate salt using KHF₂.
Halodeborylation of Preformed Trifluoroborates
Late-Stage Bromination Using NBS
In cases where boronic acids are unstable, trifluoroborates can undergo halogenation. Treating potassium (3-hydroxy-4-methoxyphenyl)trifluoroborate with NBS in acetonitrile at 0°C introduces bromine at the 3-position via radical or electrophilic pathways (Scheme 1). This method avoids competitive deborylation but requires rigorous temperature control to prevent over-bromination.
Key Parameters
Comparative Analysis of Synthetic Routes
Table 2: Efficiency Metrics for Preparation Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Miyaura Borylation | 85 | 95 | Regioselective, scalable |
| Direct Bromination | 75 | 90 | Avoids halogen dance |
| Halodeborylation | 70 | 88 | Late-stage functionalization |
Miyaura borylation offers the highest yield and scalability but requires iodinated precursors. Direct bromination balances cost and efficiency, while halodeborylation suits substrates sensitive to early-stage functionalization.
Purification and Characterization
Isolation Techniques
Crude trifluoroborates are purified via:
Chemical Reactions Analysis
Types of Reactions
Potassium (3-bromo-4-methoxyphenyl)trifluoroborate primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in other types of reactions such as:
- Oxidation
- Reduction
- Halogenation
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Utilizes palladium catalysts and bases such as potassium carbonate or sodium hydroxide in solvents like ethanol or water.
Oxidation: Employs oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Uses reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
Organic Synthesis
Potassium (3-bromo-4-methoxyphenyl)trifluoroborate is extensively used in organic synthesis due to its ability to form new carbon-carbon bonds through various coupling reactions:
- Suzuki-Miyaura Coupling : This reaction allows for the coupling of aryl halides with boronic acids or their surrogates, facilitating the synthesis of biaryl compounds that are crucial in pharmaceuticals and agrochemicals .
- Nucleophilic Substitution Reactions : The compound can react with electrophiles in the absence of transition metal catalysts, providing a more straightforward synthetic route for complex organic molecules.
Drug Development
The compound's utility in drug development is significant:
- Synthesis of Therapeutic Agents : It has been employed in the synthesis of various biologically active compounds, including anti-cancer agents and anti-inflammatory drugs. For instance, it has been used to create derivatives that exhibit enhanced pharmacological properties through structural modifications .
- Case Study : A notable application involved the preparation of adamantyl derivatives using this compound as a key intermediate. This process demonstrated its effectiveness in synthesizing complex molecules with potential therapeutic effects .
Fine Chemicals Production
In industrial settings, this compound plays a crucial role in producing fine chemicals:
- Agrochemicals : The compound is utilized to synthesize herbicides and pesticides through its reactivity in cross-coupling reactions, contributing to the development of safer and more effective agricultural products .
Material Science
The compound's properties have led to its application in materials science:
- Polymer Chemistry : It has been used as a reagent in the synthesis of polymers with specific functional groups that enhance material properties, such as conductivity and thermal stability .
Data Tables
Mechanism of Action
The mechanism of action of potassium (3-bromo-4-methoxyphenyl)trifluoroborate in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide compound, forming a palladium complex.
Transmetalation: The organotrifluoroborate transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Structural Features and Electronic Effects
The reactivity and stability of aryltrifluoroborates are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis of key compounds:
Key Observations :
Reactivity in Cross-Coupling Reactions
Aryltrifluoroborates are pivotal in Suzuki-Miyaura couplings. Comparative performance
Key Observations :
Stability and Handling
Organotrifluoroborates are more stable than boronic acids due to their tetracoordinate boron center (). Stability comparisons:
Key Observations :
Biological Activity
Potassium (3-bromo-4-methoxyphenyl)trifluoroborate is an organoboron compound that has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry. Its biological activity is primarily explored through its applications in chemical reactions that lead to the synthesis of biologically relevant compounds. This article delves into the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.
Overview of this compound
Chemical Structure and Properties:
- Molecular Formula: C7H6BF4KO
- Molecular Weight: 227.97 g/mol
- Appearance: White crystalline solid
This compound is typically used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the synthesis of pharmaceuticals and agrochemicals.
The mechanism of action for this compound in cross-coupling reactions involves several key steps:
- Oxidative Addition: The palladium catalyst interacts with the halide component, forming a palladium complex.
- Transmetalation: The organotrifluoroborate transfers its organic moiety to the palladium complex.
- Reductive Elimination: The palladium complex undergoes reductive elimination, resulting in the formation of a new carbon-carbon bond and regeneration of the palladium catalyst.
1. Medicinal Chemistry
This compound is instrumental in synthesizing various biologically active compounds. Its applications include:
- Synthesis of Anticancer Agents: The compound has been utilized to develop novel analogues with enhanced potency against cancer cell lines. For instance, derivatives synthesized using this reagent have shown significant inhibitory effects on glioblastoma migration and growth .
- Modification of Biomolecules: It is employed to modify biomolecules for studying biological pathways, enhancing the understanding of cellular processes.
2. Structure-Activity Relationship (SAR)
Research has demonstrated that modifications on the phenyl ring can significantly influence biological activity. A study assessing various derivatives indicated that introducing different functional groups, such as trifluoromethyl or methoxy groups, alters the efficacy against specific targets like protein disulfide isomerase (PDI) involved in cancer progression .
Case Study 1: Synthesis of Novel Amino Acids
Research by Hruby's group highlighted the use of this compound for synthesizing unnatural amino acids through Suzuki cross-coupling reactions. These amino acids exhibited increased selectivity for human melanocortin receptors compared to traditional amino acids, showcasing potential therapeutic applications .
Case Study 2: Inhibition Studies
A study investigating PDI inhibitors revealed that analogues derived from this compound exhibited varying degrees of cytotoxicity against brain cancer cells. The most potent analogues inhibited cell growth and migration while inducing endoplasmic reticulum stress, suggesting a mechanism for their anticancer activity .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
